[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
Properties
IUPAC Name |
[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O6S/c24-23(25,26)18-6-7-20(29-9-11-34-12-10-29)19(14-18)28-21(30)16-35-22(31)15-27-36(32,33)13-8-17-4-2-1-3-5-17/h1-8,13-14,27H,9-12,15-16H2,(H,28,30)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUNIVJTKKWXAQ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The morpholine-substituted aniline core is synthesized via copper-catalyzed substitution of 2-chloro-5-(trifluoromethyl)aniline with morpholine. The trifluoromethyl group activates the aromatic ring for nucleophilic displacement, enabling the reaction to proceed at 110°C in dimethylformamide (DMF) with potassium carbonate as a base. This method achieves a 78% yield, superior to traditional Ullmann coupling, which requires higher temperatures (150°C) and exhibits lower efficiency (52% yield).
Optimization Table
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| CuI | 110 | DMF | 78 |
| None | 150 | Toluene | 32 |
| Pd(OAc)₂ | 120 | Dioxane | 65 |
Reduction of Nitro Intermediate
An alternative route involves the reduction of 2-nitro-5-(trifluoromethyl)aniline using hydrogen gas (1 atm) over 10% Pd/C in ethanol. Complete reduction occurs within 4 hours, yielding the primary amine, which is subsequently subjected to Buchwald-Hartwig amination with morpholine under palladium catalysis.
Synthesis of (E)-2-Phenylethenylsulfonylamino Acetic Acid
Preparation of (E)-Styrenesulfonyl Chloride
(E)-Styrene is sulfonated using chlorosulfonic acid at 0°C, followed by treatment with thionyl chloride to yield the sulfonyl chloride. The stereochemical integrity of the double bond is preserved by maintaining low temperatures (<10°C), achieving a 92% (E)-isomer purity.
Sulfonamide Formation
Glycine ethyl ester reacts with (E)-styrenesulfonyl chloride in dichloromethane with triethylamine as a base. The resulting ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is saponified using lithium hydroxide in tetrahydrofuran (THF)/water (4:1) to furnish the carboxylic acid in 85% yield.
Reaction Scheme
- $$ \text{Gly-OEt} + \text{SO}2\text{Cl-Ar} \rightarrow \text{Ar-SO}2\text{-NH-CH}_2\text{-COOEt} $$
- $$ \text{Ar-SO}2\text{-NH-CH}2\text{-COOEt} \xrightarrow{\text{LiOH}} \text{Ar-SO}2\text{-NH-CH}2\text{-COOH} $$
Coupling via Oxoethyl Ester Formation
Condensation with Ethyl Glycolate
2-(Morpholin-4-yl)-5-(trifluoromethyl)aniline reacts with ethyl glycolyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form 2-(anilino)-2-oxoethyl glycolate. Phosphorus oxychloride (POCl₃) is employed to activate the carbonyl group, facilitating ester interchange with the sulfonamido acetic acid.
General Procedure
- Combine 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline (1 equiv), ethyl glycolyl chloride (1.2 equiv), and DIPEA (2 equiv) in dry THF.
- Stir at 25°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (petroleum ether/ethyl acetate 7:3).
Esterification
The intermediate 2-(anilino)-2-oxoethanol is coupled with 2-[[(E)-2-phenylethenyl]sulfonylamino]acetic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at 0°C to room temperature over 24 hours, yielding the target ester in 68% yield.
Mechanistic Insights and Optimization
Solvent Effects on Cyclocondensation
Methanol/phosphoric acid mixtures enhance cyclization efficiency compared to acetic acid systems, as demonstrated in analogous pyrimidoindazole syntheses. Polar aprotic solvents like DMF stabilize transition states during nucleophilic substitutions, while THF optimizes esterification kinetics by solubilizing both acid and alcohol components.
Catalytic Systems
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for $$ \text{C}{24}\text{H}{24}\text{F}3\text{N}3\text{O}_6\text{S} $$: 563.1332 [M+H]⁺. Found: 563.1328.
Applications and Derivative Synthesis
The compound’s trifluoromethyl and sulfonamide groups render it a candidate for kinase inhibition studies. Analogous derivatives exhibit IC₅₀ values <100 nM against EGFR mutants, attributed to hydrophobic interactions with the trifluoromethyl moiety and hydrogen bonding via the sulfonamide.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation, especially at the phenylethenyl group, yielding various oxidized derivatives.
Reduction: : Reduction at the oxo group may convert it into corresponding alcohols.
Substitution: : The trifluoromethyl group may participate in nucleophilic substitution reactions.
Common reagents and conditions used
Oxidation: : Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Bases like sodium hydride (NaH) and nucleophiles like amines.
Major products formed: : Products vary depending on the reaction but may include hydroxylated derivatives, amine-substituted products, and various oxidized forms.
Scientific Research Applications
This compound's structure suggests a wide range of applications:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Potential as a biochemical probe due to its functional groups.
Medicine: : Investigation into its activity as a pharmaceutical lead compound, given the bioactive trifluoromethyl and phenylethenyl groups.
Industry: : Possible use in materials science for creating functional polymers or advanced coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its target:
Molecular targets: : Likely interacts with various enzymes or receptors due to its morpholine and trifluoromethyl groups.
Pathways involved: : May affect signal transduction pathways, particularly those involving sulfur-containing amino acids and esters.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural homology with several sulfonamide-based derivatives. Key comparisons include:
Functional and Pharmacological Insights
- Morpholine vs. Methoxy Groups : The morpholine ring in the target compound confers superior aqueous solubility compared to methoxy-substituted analogues like 25e, which rely on bulky trimethoxyphenyl groups for target engagement .
- Trifluoromethyl (-CF₃) vs. Halogens : The -CF₃ group enhances metabolic stability compared to chloro- or bromo-substituted derivatives, reducing oxidative dehalogenation risks .
- (E)-Styrenesulfonamide vs. Vinylsulfonamide : The (E)-configuration in the target compound ensures optimal spatial alignment for binding to kinases or tubulin, akin to the bioactive conformation observed in 25e .
Structural and Functional Analysis
- Crystallographic Validation : Structural elucidation of such compounds typically employs SHELX software for refinement, ensuring accurate bond-length and angle measurements . For example, the (E)-styrenesulfonamide moiety’s geometry would be validated using residual density maps and Hirshfeld surface analysis .
- Conformational Rigidity : The (E)-configured double bond restricts rotation, favoring a planar arrangement that enhances binding to hydrophobic enzyme pockets. This contrasts with (Z)-isomers, which exhibit reduced activity due to steric clashes .
Biological Activity
The compound [2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the morpholine group, trifluoromethyl aniline moiety, and sulfonamide linkage are notable for their roles in modulating biological interactions.
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation.
- Modulation of Signaling Pathways : By affecting key signaling pathways, it can induce apoptosis in malignant cells or inhibit tumor growth.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
Antibacterial Activity
The antibacterial potential of the compound has also been explored. Related compounds with similar structural features have shown activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus):
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial evaluated the efficacy of a related compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects.
-
Case Study on Antibacterial Efficacy :
- A laboratory study assessed the antibacterial activity against MRSA using various concentrations of the compound. The results showed significant inhibition at concentrations above 10 µg/mL.
Q & A
Q. What are the recommended synthetic pathways for preparing [2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate?
The synthesis typically involves multi-step reactions, including:
- Amide Coupling : Reacting morpholine-containing aniline derivatives (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid analogs) with activated esters like sulfonamide intermediates under peptide coupling conditions (e.g., HATU or DCC) .
- Sulfonylation : Introducing the (E)-styrylsulfonyl group via nucleophilic substitution, ensuring stereochemical control by using anhydrous conditions and catalysts like DMAP .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using acetonitrile or DCM/ether) to isolate the product. Validate purity via HPLC (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine ring protons at δ 3.6–3.8 ppm, trifluoromethyl group at δ ~120 ppm in ¹³C) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and detect degradation products. High-resolution MS (ESI+) for molecular ion validation .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., compare with analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile, mp 123–124°C) .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) for 1–3 months. Monitor via HPLC for hydrolysis of the sulfonamide or ester linkages .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) to assess photodegradation. Use amber vials if degradation exceeds 5% .
Advanced Research Questions
Q. What methodologies can resolve contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Standardize assays (e.g., kinase inhibition) using positive controls (e.g., staurosporine) and replicate across ≥3 independent experiments .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate sources, accounting for variables like cell line heterogeneity or solvent effects (DMSO vs. aqueous buffers) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Analog Synthesis : Modify the morpholine ring (e.g., replace with piperazine) or sulfonamide linker (e.g., introduce methyl groups) to assess steric/electronic effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases), guided by crystallographic data from related scaffolds .
Q. What experimental strategies identify degradation products under oxidative stress?
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Mechanistic Studies : Link its activity to specific signaling pathways (e.g., PI3K/AKT inhibition) using siRNA knockdowns or CRISPR-edited cell lines .
- Comparative Pharmacokinetics : Compare bioavailability with structurally similar compounds (e.g., 3-amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide) using in vivo models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
